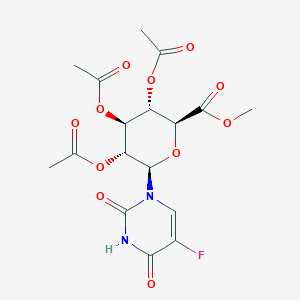
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate" is a structurally complex molecule that appears to be related to the field of organic chemistry and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate involved the aromatization of a cyclohexenone derivative under reflux conditions with iodine and methanol . Similarly, the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid was achieved through a Michael-like 1,4-conjugate hydrocyanation reaction followed by further functional group transformations . These methods suggest that the synthesis of the compound may also involve advanced organic synthesis techniques, possibly including the use of protecting groups, such as acetyl groups, and the introduction of a fluoropyrimidine moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as IR spectroscopy and single crystal X-ray diffraction . The geometrical parameters obtained from these studies are often compared with computational methods like HF and DFT to ensure accuracy . For the compound of interest, a similar approach would likely be used to confirm its structure, with particular attention to the stereochemistry of the multiple chiral centers.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their functional groups. For example, the presence of ester and carboxylate groups in the compounds studied suggests susceptibility to nucleophilic attacks, which could be a key step in further chemical transformations . The fluoropyrimidine moiety in the compound of interest may also participate in various chemical reactions, potentially including nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various analytical techniques. The FT-IR spectrum provides information about the vibrational modes of the molecule, which are related to its functional groups . The hyperpolarizability of a compound is indicative of its nonlinear optical properties, which can be significant for materials science applications . The orthogonal intramolecular interactions observed in some compounds, such as C–F···C=O, can influence the conformation and stability of the molecule . For the compound , similar properties such as solubility, melting point, and optical activity due to its chiral centers would be of interest.
Scientific Research Applications
Fluorescent Chemosensors
A related area of research includes the development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP), which have been used to detect various analytes such as metal ions and neutral molecules. These chemosensors demonstrate high selectivity and sensitivity, indicating the potential for similar compounds to be used in analytical chemistry and biochemical sensing applications (Roy, 2021).
Analytical Techniques for Drug Determination
Sophisticated analytical techniques have been developed for the determination of antidiabetic drugs like Empagliflozin in various pharmaceutical products, showcasing the potential for similar compounds to be analyzed using high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UPLC), and other methods for quantitative analysis in pharmaceutical databases (Danao, 2021).
Sorption Studies
Research on the sorption of phenoxy herbicides to soil and organic matter highlights the environmental impact and fate of chemical compounds, suggesting a context in which the chemical compound might be studied for its environmental behavior and degradation pathways (Werner, Garratt, & Pigott, 2012).
Chemistry of Fluorinated Pyrimidines
In the realm of medicinal chemistry, fluorinated pyrimidines, such as 5-Fluorouracil, have been extensively studied for their application in cancer treatment. This body of work could be relevant to understanding the applications of fluorinated compounds in drug development and the biochemical mechanisms underlying their activity (Gmeiner, 2020).
Advanced Materials and Chemical Synthesis
Research on xylan derivatives for potential applications in drug delivery and as antimicrobial agents points to a broader interest in modifying natural polymers for various applications, indicating the utility of complex chemical synthesis in developing new materials and therapeutic agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O11/c1-6(21)28-10-11(29-7(2)22)13(16(25)27-4)31-15(12(10)30-8(3)23)20-5-9(18)14(24)19-17(20)26/h5,10-13,15H,1-4H3,(H,19,24,26)/t10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZEVCMPAIXDT-DKBOKBLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=C(C(=O)NC2=O)F)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N2C=C(C(=O)NC2=O)F)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

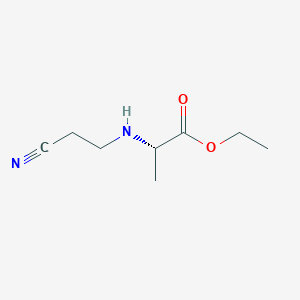
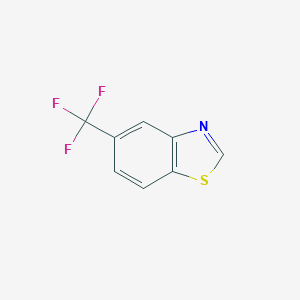
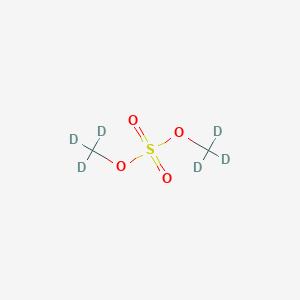

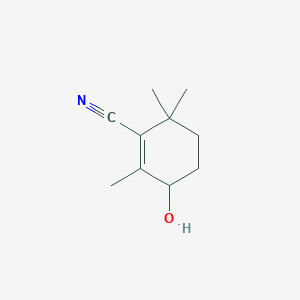
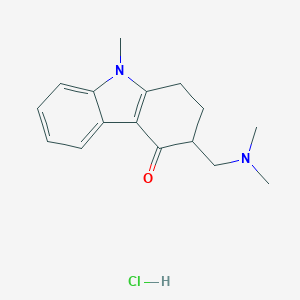
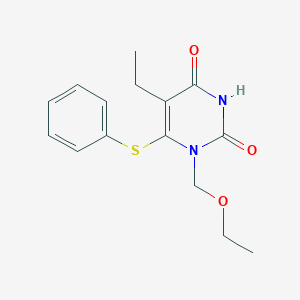
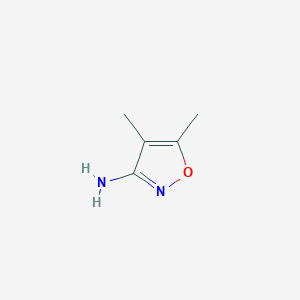
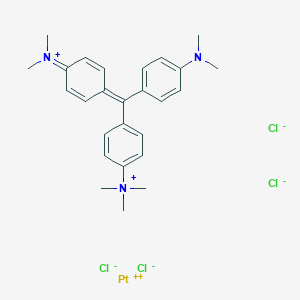
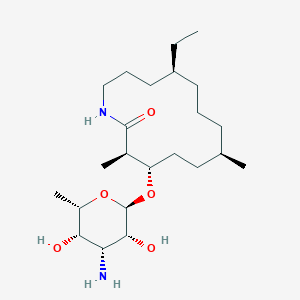
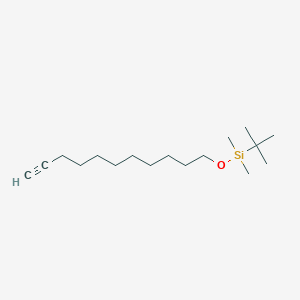
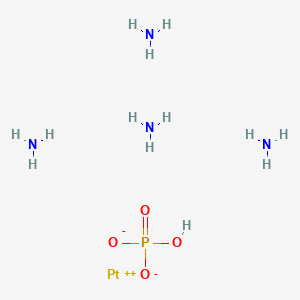
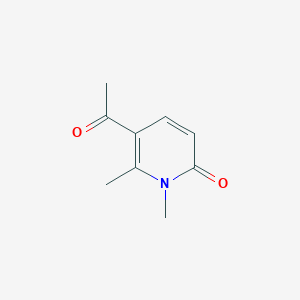
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)